6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
The compound “6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups, including an ethoxy group, a pyrazole ring, a pyridine ring, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyridine ring, and a nicotinamide group, all connected through a series of carbon-carbon and carbon-nitrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. The pyrazole and pyridine rings, for example, could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar nicotinamide group and the nonpolar ethoxy group .Scientific Research Applications
Nicotinamide Derivatives and Health Implications
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound related to nicotinamide, a form of vitamin B3 or niacin. While specific research directly linking this compound to scientific applications is limited, understanding its relation to nicotinamide offers insights into potential health implications and research areas. Nicotinamide and its derivatives are vital for various bodily functions, influencing energy metabolism, DNA repair, and cell signaling.
Cellular Metabolism and Aging
Nicotinamide adenine dinucleotide (NAD+) and its precursors, such as nicotinamide, play crucial roles in cellular metabolism, redox reactions, and the maintenance of cellular health. A study highlighted the significance of the NAD+ metabolome in aging, showing alterations in plasma levels of NAD+, NADP+, and related metabolites across age groups, suggesting potential implications for aging-related research and therapies (Clement et al., 2019).
Nicotinamide and Diabetes Management
The NICOREN study investigated nicotinamide as an alternative treatment for hyperphosphatemia in chronic kidney disease patients undergoing hemodialysis. It found that nicotinamide effectively lowered serum phosphorus levels, comparable to sevelamer, but with a higher incidence of side effects, indicating its potential use in managing complications of chronic conditions (Lenglet et al., 2017).
Nicotinamide and Neurodegenerative Diseases
Research on nicotinamide N-methyltransferase levels in the lumbar cerebrospinal fluid of Parkinson's disease patients found significant differences compared to controls. This suggests nicotinamide's involvement in neurodegenerative processes, offering a potential avenue for understanding and treating such conditions (Aoyama et al., 2001).
Nicotinamide in Cancer Research
A study investigating nicotinamide metabolism alterations in bladder cancer found significant changes, such as decreased plasma MetNA and increased Met2PY concentration. This suggests nicotinamide's potential role in cancer development and its metabolites as biomarkers for pathological processes (Mierzejewska et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLIIMKZPSVNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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